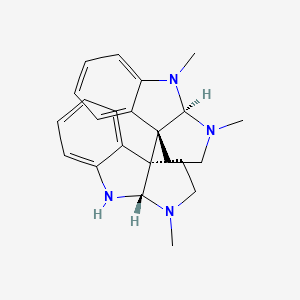
(-)-Calycanthidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-calycanthidine is a calycanthidine. It derives from a (-)-chimonanthine. It is an enantiomer of a (+)-calycanthidine.
Aplicaciones Científicas De Investigación
Synthesis and Stereochemical Assignment of Heterodimeric Alkaloids
- Researchers Lathrop and Movassaghi (2013) applied a methodology involving diazene fragmentation for the total synthesis of (-)-calycanthidine, among other alkaloids. This approach highlights the potential of this compound in the controlled synthesis of heterodimeric cyclotryptamine alkaloids, which has broad implications in the field of chemical synthesis (Lathrop & Movassaghi, 2013).
Melanogenesis Inhibitory Activity
- A study by Morikawa et al. (2014) on the flower buds of Chimonanthus praecox showed that this compound exhibited potent inhibitory effects on melanogenesis in murine melanoma cells. This finding is significant for research into skin pigmentation disorders and could have therapeutic applications (Morikawa et al., 2014).
Pharmacokinetics in Rats
- Research by Lu et al. (2020) developed a method for determining the presence of calycanthine in rat plasma, thereby studying its pharmacokinetics. This study is crucial for understanding the distribution and metabolism of this compound in biological systems, paving the way for potential medical applications (Lu et al., 2020).
Presence in Acacia nilotica Leaves
- Gupta and Bhat (2016) identified this compound among various bioactive compounds in the methanol extract of Acacia nilotica leaves through GC-MS analysis. This indicates the potential use of this compound in pharmacological studies and its natural occurrence in plant sources (Gupta & Bhat, 2016).
Propiedades
Fórmula molecular |
C23H28N4 |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
(3aR,8bS)-8b-[(3aS,8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3,4-dimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole |
InChI |
InChI=1S/C23H28N4/c1-25-14-12-22(16-8-4-6-10-18(16)24-20(22)25)23-13-15-26(2)21(23)27(3)19-11-7-5-9-17(19)23/h4-11,20-21,24H,12-15H2,1-3H3/t20-,21+,22+,23+/m0/s1 |
Clave InChI |
GSQUXSFTXJRLQJ-WBADGQHESA-N |
SMILES isomérico |
CN1CC[C@@]2([C@H]1NC3=CC=CC=C32)[C@@]45CCN([C@@H]4N(C6=CC=CC=C56)C)C |
SMILES canónico |
CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4N(C6=CC=CC=C56)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



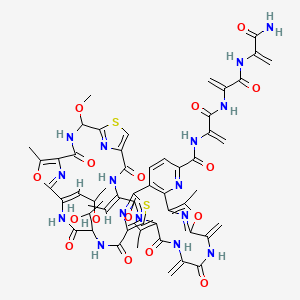
![2-[6-[(2-fluorophenyl)methyl]-5,7-dimethyl-4-oxo-3-pyrrolo[3,4-d]pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B1255419.png)
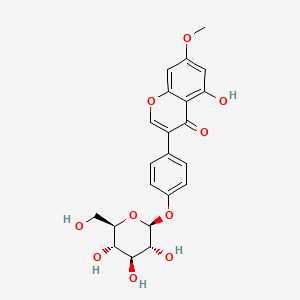

![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16S)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1255427.png)
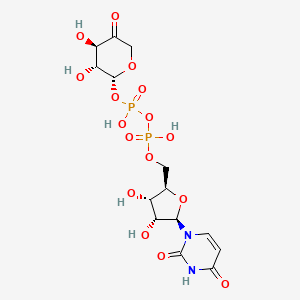
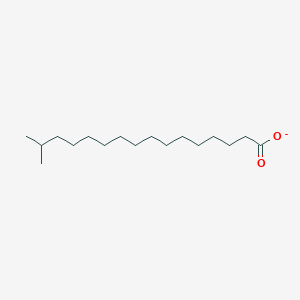
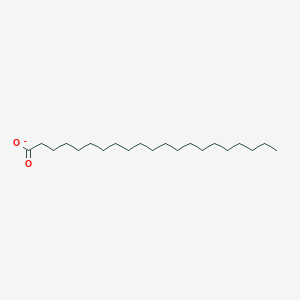
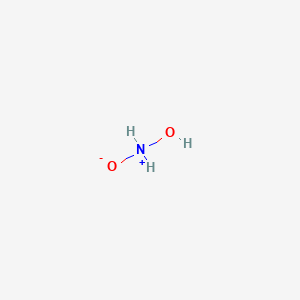
![magnesium;(E)-3-[11,16-bis(ethenyl)-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23),21-undecaen-22-yl]prop-2-enoic acid](/img/structure/B1255434.png)
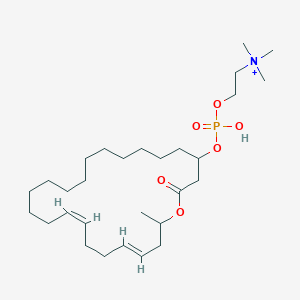

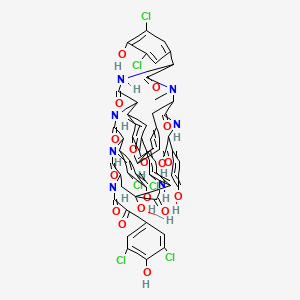
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorophenyl)-2,4-dioxo-1-thieno[3,2-d]pyrimidinyl]acetamide](/img/structure/B1255438.png)